

Technical Guide: 2-(1-Cyclopentenyl)-2-hydroxyacetic Acid

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Compound of Interest

Compound Name:	2-(cyclopent-1-en-1-yl)-2-hydroxyacetic acid
CAS No.:	859321-26-9
Cat. No.:	B6230615

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Synonyms, Synthesis, and Analytical Profiling

Executive Summary

2-(1-Cyclopentenyl)-2-hydroxyacetic acid (CAS 859321-26-9) is an unsaturated cyclic glycolic acid derivative.^[1] Structurally, it consists of a cyclopent-1-enyl ring attached to the alpha-carbon of a glycolic acid moiety. It serves as a critical chiral building block and a synthetic precursor to saturated cyclopentyl-glycolates, which are pharmacophores found in anticholinergic and antispasmodic agents (e.g., Glycopyrrolate analogues, Cyclopentolate).

This guide details the nomenclature, synthesis pathways, and analytical markers required for the precise identification and utilization of this compound in drug development.

Nomenclature & Synonyms

Accurate identification is paramount in regulatory filing and database searching. The following table consolidates the verified synonyms and identifiers for this specific chemical entity.

Table 1: Chemical Identity & Synonyms

Category	Identifier / Synonym	Notes
Common Name	Cyclopent-1-enylglycolic acid	Preferred common usage.[2]
IUPAC Name	2-(1-Cyclopenten-1-yl)-2-hydroxyacetic acid	Official systematic name.
Alternative Chemical Name	-Hydroxy-1-cyclopenteneacetic acid	Used in older literature.
Alternative Chemical Name	2-Hydroxy-2-(1-cyclopentenyl)acetic acid	Descriptive nomenclature.
CAS Registry Number	859321-26-9	Unique identifier.[1][3]
InChIKey	KLPVDROLQMPLPP-UHFFFAOYSA-N	Standardized hash.
Molecular Formula	C H O	MW: 142.15 g/mol .[1]
Saturated Analog	Cyclopentylglycolic acid (CAS 6053-71-0)	The hydrogenation product (often confused).

Critical Distinction: Do not confuse this molecule with Cyclopentylmandelic acid (which contains a phenyl ring) or 1-Hydroxycyclopentylacetic acid (where the hydroxyl is on the ring). This molecule is distinct due to the endocyclic double bond and the alpha-hydroxyl group.

Synthetic Pathways & Mechanism

The synthesis of 2-(1-cyclopentenyl)-2-hydroxyacetic acid typically involves the formation of the C-C bond between the cyclopentenyl ring and the glycolic acid backbone.

Primary Route: Grignard Addition

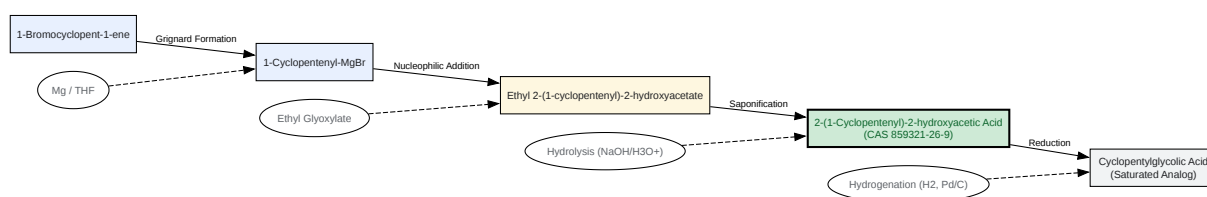
The most robust method involves the nucleophilic addition of a cyclopentenyl organometallic reagent to a glyoxylate ester, followed by hydrolysis.

Mechanism:

- Formation of Grignard: 1-Bromocyclopent-1-ene reacts with Magnesium (Mg) to form 1-Cyclopentenylmagnesium bromide.
- Nucleophilic Attack: The Grignard reagent attacks the aldehyde carbonyl of Ethyl Glyoxylate.
- Hydrolysis: Acidic hydrolysis yields the free hydroxy acid.

Visualization: Synthesis Workflow

The following diagram outlines the logical flow of the synthesis and its downstream application (hydrogenation).



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Caption: Figure 1. Synthetic pathway from 1-Bromocyclopent-1-ene to the target acid and its subsequent reduction.

Analytical Profiling

For researchers characterizing this compound, the following analytical markers are expected. These protocols ensure the differentiation of the unsaturated target from its saturated impurities.

HPLC Method Parameters

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 μ m).
- Mobile Phase:
 - A: 0.1% Phosphoric Acid in Water.
 - B: Acetonitrile.
 - Gradient: 5% B to 60% B over 15 minutes.
- Detection: UV at 210 nm (Carboxyl group) and 230 nm (Endocyclic double bond).
- Differentiation: The target (unsaturated) will elute later than the saturated analog due to pi-pi interactions if a Phenyl-Hexyl column is used, or slightly earlier on standard C18 due to polarity. The UV spectrum at 230 nm is the key differentiator (saturated analog lacks significant absorbance >210 nm).

NMR Characterization (Predicted)

- ^1H NMR (CDCl_3 , 400 MHz):
 - 5.6-5.8 ppm (m, 1H): Vinylic proton on the cyclopentene ring ($\text{C}=\text{CH}$).
 - 4.2 ppm (s, 1H): Alpha-proton ($\text{CH}-\text{OH}$).
 - 1.8-2.4 ppm (m, 6H): Methylene protons of the ring.
- Key Diagnostic: The presence of the vinylic proton signal at \sim 5.7 ppm confirms the integrity of the double bond. Absence indicates oxidation or hydrogenation.

Applications in Drug Development

While 2-(1-cyclopentenyl)-2-hydroxyacetic acid is rarely the final API, it plays a vital role in two areas:

- **Intermediate for Saturated Glycolates:** It is the direct precursor to Cyclopentylglycolic acid (CAS 6053-71-0). The unsaturated route allows for the introduction of chirality before hydrogenation, potentially allowing for asymmetric hydrogenation to set the stereocenters of the ring and the alpha-carbon simultaneously.
- **Impurity Standard:** In the synthesis of drugs like Glycopyrrolate or Cyclopentolate, process impurities containing unsaturated rings can form if the starting materials (e.g., cyclopentyl bromide) contain cyclopentenyl impurities. This compound serves as a reference standard to quantify such "ene" impurities in the final drug substance.

Table 2: Comparative Properties

Property	Target: Unsaturated	Analog: Saturated (Cyclopentylglycolic)
Formula	C	C
	H	H
	O	O
MW	142.15	144.17
Reactivity	High (Alkene is prone to oxidation/addition)	Stable
UV Abs	Stronger at 220-230 nm	Weak (End absorption only)

References

- PubChem.**2-(Cyclopent-1-en-1-yl)-2-hydroxyacetic acid** (Compound).[2][4] National Library of Medicine. Available at: [[Link](#)]
- European Pharmacopoeia (Ph. Eur.).Glycopyrronium Bromide Monograph (Impurity Profiling Context). EDQM. (General reference for glycolic acid impurities in anticholinergics).

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